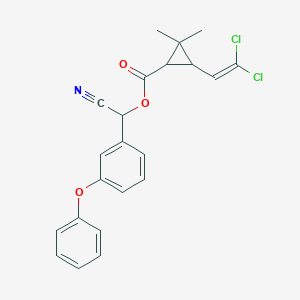

3-氨基-3-(2,3-二氢-1,4-苯并二恶英-6-基)丙酸

描述

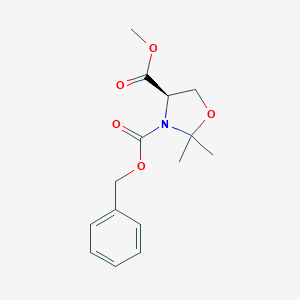

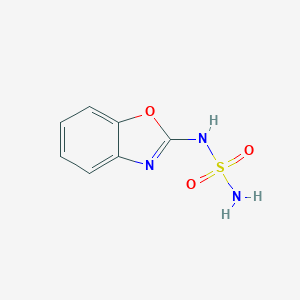

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is a compound with a molecular weight of 223.23 g/mol. It

科学研究应用

抗惊厥活性

该化合物已被用于合成新的氨基酰胺和氨基酯,这些化合物显示出有希望的抗惊厥活性 . 这是通过1-(2,3-二氢-1,4-苯并二恶英-6-基)环戊烷-1-腈的碱性水解实现的,该反应生成相应的羧酸。 然后将该酸转化为羰基氯,羰基氯与N, N-二烷基烷烃-α,ω-二胺和二烷基氨基烷醇反应,生成新的氨基酰胺和氨基酯 .

西格玛受体配体

由该化合物合成的3,3-二取代3,4-二氢-1,2,4-苯并三嗪代表了一类新的西格玛受体配体 . 它们对σ1亚型具有纳摩尔亲和力。 这种特性可能促进针对心血管、神经退行性疾病和增殖病理的药物的开发 .

抗病毒活性

从“3-氨基-3-(2,3-二氢-1,4-苯并二恶英-6-基)丙酸”衍生的化合物已显示出显着的抗病毒活性 .

降压活性

由该化合物合成的3,3-二取代3,4-二氢-1,2,4-苯并三嗪已显示出令人感兴趣的降压作用 .

抗炎活性

利尿活性

抗增殖活性

作用机制

Target of Action

The primary targets of 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . The inhibition of cholinestrases prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of acetylcholine. The inhibition of lipoxygenase enzymes disrupts the synthesis of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

The affected pathways include the cholinergic pathway and the arachidonic acid pathway . The increased levels of acetylcholine in the cholinergic pathway can enhance nerve transmission. The disruption of leukotriene synthesis in the arachidonic acid pathway can reduce inflammation.

Pharmacokinetics

The compound’s molecular weight of 22323 suggests that it may have good bioavailability .

Result of Action

The compound’s action results in enhanced nerve transmission due to increased acetylcholine levels and reduced inflammation due to decreased leukotriene synthesis . It has also shown antibacterial activity, inhibiting bacterial biofilm growth .

生化分析

Biochemical Properties

It has been found that similar compounds exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid may interact with these enzymes and potentially influence their activity .

Molecular Mechanism

Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGUEQZBLIGCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393426 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138621-63-3 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B145012.png)

![[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol](/img/structure/B145014.png)

![6-[6-[6-[6-[6-[6-[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B145018.png)